molecular formula C20H19N7 B605963 BAZ2-ICR

BAZ2-ICR

Katalognummer: B605963
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: RRZVGDGTWNQAPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAZ2-ICR ist ein chemischer Sonde, der speziell auf die Bromodomen der BAZ2A- und BAZ2B-Proteine abzielt. Diese Proteine gehören zur Familie der Bromodomen-angrenzenden Zinkfinger, die an der Chromatin-Remodellierung und der Regulation von nicht-kodierenden RNAs beteiligt sind. This compound wurde als potenter, selektiver und zell-aktiver Inhibitor entwickelt und ist somit ein wertvolles Werkzeug für die Untersuchung der biologischen Funktionen von BAZ2A und BAZ2B .

Wirkmechanismus

Target of Action

The primary targets of BAZ2-ICR are the bromodomains of BAZ2A and BAZ2B . These proteins play essential roles in chromatin remodeling and regulation of noncoding RNAs . This compound has been shown to bind to BAZ2A with a KD of 109 nM and to BAZ2B with a KD of 170 nM .

Mode of Action

This compound interacts with its targets, BAZ2A and BAZ2B, by occupying the shallow bromodomain pockets through an intramolecular aromatic stacking interaction . This interaction displaces BAZ2 bromodomains in living cells .

Biochemical Pathways

BAZ2A and BAZ2B are part of the imitation switch (ISWI) chromatin remodeling complexes . BAZ2A forms the nucleolar remodeling complex (NoRC) with ATPase sucrose nonfermenting-2 homologue (SNF2h), which regulates the expression of noncoding RNAs and establishes a repressive heterochromatic structure at centromeres and telomeres . BAZ2B is believed to regulate nucleosome mobilization along linear DNA .

Pharmacokinetics

The pharmacokinetic properties of this compound include a LogD of 1.05, a solubility of 25 mM (D2O), and a bioavailability (F) of 70% . These properties impact the compound’s bioavailability and its ability to exert its effects in the body.

Result of Action

The action of this compound results in accelerated liver healing after diverse injuries . It also exhibits improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . In addition, this compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 µM in the BAZ2A FRAP assay .

Biochemische Analyse

Biochemical Properties

BAZ2-ICR plays a significant role in biochemical reactions by interacting with the bromodomains of BAZ2A and BAZ2B . The interaction is characterized by an intramolecular aromatic stacking interaction that efficiently occupies the shallow bromodomain pockets .

Cellular Effects

This compound influences cell function by modulating gene transcription . It selectively inhibits the bromodomains of BAZ2A/B, which play essential roles in chromatin remodeling and regulation of noncoding RNAs .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bromodomains of BAZ2A/B . This binding interaction inhibits the function of these bromodomains, thereby modulating gene transcription .

Temporal Effects in Laboratory Settings

This compound shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 μM in the BAZ2A FRAP assay . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, it is known that this compound is a potent inhibitor with IC50s of 130 nM and 180 nM for BAZ2A/B, respectively .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in chromatin remodeling and gene transcription .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. Given its role as a bromodomain inhibitor, it is likely that this compound is transported to the nucleus where it interacts with the bromodomains of BAZ2A/B .

Subcellular Localization

Given the role of this compound as a bromodomain inhibitor, it is likely localized to the nucleus where it interacts with the bromodomains of BAZ2A/B . This interaction likely affects the activity and function of these bromodomains, thereby influencing gene transcription .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BAZ2-ICR beinhaltet die Optimierung einer schwach potenten Ausgangsverbindung durch strukturbasiertes Design. Ein wichtiges Merkmal der Inhibitoren ist eine intramolekulare aromatische Stapelwechselwirkung, die die flachen Bromodomen-Taschen effizient besetzt . Der Syntheseweg umfasst typischerweise mehrere Schritte, einschließlich der Bildung der Kernstruktur und anschließender Funktionalisierung zur Verbesserung der Potenz und Selektivität.

Industrielle Produktionsmethoden

. Diese Lieferanten folgen wahrscheinlich standardisierten Protokollen für die großtechnische Synthese und Reinigung, um eine hohe Reinheit und Konsistenz zu gewährleisten.

Eigenschaften

IUPAC Name

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVGDGTWNQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAZ2-ICR
Reactant of Route 2
Reactant of Route 2
BAZ2-ICR
Reactant of Route 3
Reactant of Route 3
BAZ2-ICR
Reactant of Route 4
BAZ2-ICR
Reactant of Route 5
Reactant of Route 5
BAZ2-ICR
Reactant of Route 6
BAZ2-ICR
Customer
Q & A

Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?

A1: this compound is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.

Q2: How does this compound interact with the BAZ2 bromodomains?

A2: this compound binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the this compound molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of this compound and its analogues within the bromodomain binding site [, ].

Q3: Has the development of this compound provided any insights into designing future BAZ2A/B inhibitors?

A3: Yes, the crystallographic studies of BAZ2A in complex with this compound and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].

Q4: Does inhibiting the bromodomains of BAZ2A with this compound completely abolish the protein's function?

A4: While this compound effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.